molecular formula C24H23N3O3S B2596888 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-71-8

3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

カタログ番号: B2596888
CAS番号: 898420-71-8
分子量: 433.53
InChIキー: KLXJBKMWIBEQIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a potent and selective small molecule inhibitor primarily investigated for its activity against receptor tyrosine kinases (RTKs), with a strong focus on the vascular endothelial growth factor receptor (VEGFR) family and the epidermal growth factor receptor (EGFR) family. Its quinazoline sulfonamide core structure is a well-established pharmacophore known to target the ATP-binding site of these kinases , thereby inhibiting downstream signaling cascades critical for cell proliferation and survival. This compound has demonstrated significant anti-angiogenic and anti-tumor efficacy in preclinical models, positioning it as a valuable chemical probe for studying oncogenic signaling pathways. Researchers utilize this inhibitor to dissect the roles of specific kinase targets in cancer biology, metastasis, and tumor microenvironment interactions . Its mechanism involves the suppression of autophosphorylation of key tyrosine residues on the target receptors, leading to cell cycle arrest and the induction of apoptosis in susceptible cancer cell lines. The dual-targeting potential of this molecule makes it a particularly interesting tool for investigating combination effects and resistance mechanisms in tyrosine kinase-driven cancers. Ongoing research continues to explore its full kinome-wide selectivity profile and its utility in chemical biology and translational drug discovery efforts.

特性

IUPAC Name

3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-9-11-20(14-16(15)2)31(29,30)26-22-12-10-19(13-17(22)3)27-18(4)25-23-8-6-5-7-21(23)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXJBKMWIBEQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product would be the corresponding alcohol derivative of the quinazolinone.

    Substitution: Substituted derivatives of the original compound with various functional groups on the aromatic rings.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures act as inhibitors of various kinases involved in cancer progression. For instance, certain quinazoline derivatives have shown effectiveness against breast cancer and melanoma by inhibiting vascular endothelial growth factor receptor (VEGF RTK) and epidermal growth factor receptor (EGFR) pathways .

Case Study : A study demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against several cancer cell lines, suggesting that the target compound may also possess similar anticancer properties .

Anti-inflammatory Effects

The sulfonamide moiety present in the compound enhances its potential as an anti-inflammatory agent. Quinazoline derivatives have been reported to exhibit anti-inflammatory activity comparable to standard drugs like indomethacin. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study : In vitro assays showed that related compounds inhibited the production of inflammatory mediators in macrophages, indicating a promising avenue for treating inflammatory diseases .

Antioxidant Properties

Recent studies have indicated that quinazoline derivatives can act as antioxidants, protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Case Study : A synthesized derivative demonstrated significant antioxidant activity in irradiated mice models, highlighting its potential for neuroprotection .

Antidiabetic Potential

Research has shown that certain quinazoline derivatives can inhibit enzymes involved in carbohydrate metabolism, making them potential candidates for diabetes management. The inhibition of alpha-amylase and alpha-glucosidase has been documented in similar compounds .

Case Study : Molecular docking studies indicated strong binding affinities of synthesized quinazoline derivatives to these enzymes, suggesting their efficacy as antidiabetic agents .

作用機序

The mechanism of action of 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Based Heterocycles

The compound shares structural similarities with sulfonamide-linked triazoles and chromenones reported in recent literature. Key comparisons include:

Property Target Compound Triazole Derivatives (e.g., Compounds [7–9] in ) Chromenone-Pyrazolo-Pyrimidine (e.g., Example 53 in )
Core Heterocycle 4-Oxoquinazoline 1,2,4-Triazole Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine
Sulfonamide Substitution 3,4-Dimethylbenzenesulfonamide 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) 4-Amino-N-methylbenzenesulfonamide
Key Functional Groups Methyl groups (quinazoline C2, C3; benzene C3, C4) C=S (thione tautomer), 2,4-difluorophenyl Fluorophenyl, fluoro-chromenone, isopropylamide
Molecular Weight ~425 g/mol (estimated) ~450–500 g/mol (compounds [7–9]) 589.1 g/mol (Example 53)
Spectral Features Expected C=O stretch (quinazolinone) ~1680 cm⁻¹; NH stretch ~3300 cm⁻¹ (sulfonamide) C=S stretch ~1247–1255 cm⁻¹; NH stretch ~3278–3414 cm⁻¹ (thione tautomer) C=O stretch (chromenone) ~1650–1700 cm⁻¹; NH stretch (amide) ~3200–3350 cm⁻¹

Functional and Pharmacological Comparisons

  • Target Compound: The methyl substituents may enhance metabolic stability compared to halogenated analogues (e.g., Cl/Br in triazoles ). The quinazolinone core is associated with kinase inhibition but lacks the thione group of triazoles, which may reduce metal-binding capacity.
  • The 2,4-difluorophenyl group enhances lipophilicity and bioavailability .
  • Chromenone-Pyrazolo-Pyrimidine: Fluorine substituents (e.g., 5-fluoro-chromenone) improve membrane permeability and target affinity. The isopropylamide group in Example 53 may enhance solubility relative to sulfonamides .

Research Findings and Implications

  • The absence of halogens may reduce off-target toxicity compared to halogenated analogues.
  • Triazole Analogues : Demonstrated antimicrobial and anticancer activity in vitro, with IC₅₀ values in the micromolar range. The thione tautomer shows superior stability under physiological conditions .
  • Chromenone-Pyrazolo-Pyrimidine: Patent data highlight nanomolar-level inhibition of kinases (e.g., EGFR), with Example 53 showing a mass of 589.1 (M+1) and melting point 175–178°C .

生物活性

3,4-Dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides, featuring a quinazoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Its molecular formula is C24H23N3O3SC_{24}H_{23}N_3O_3S with a molecular weight of approximately 429.52 g/mol. The structure includes multiple aromatic rings and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has also been explored. Compounds with similar structures demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). In vitro studies have shown that certain derivatives exhibit potent inhibitory effects on these enzymes, which are relevant in treating conditions such as glaucoma and Alzheimer's disease. The inhibition constants (Ki values) for some related compounds ranged from 35.2 nM to over 900 nM, indicating varying degrees of potency .

Case Study 1: Anticancer Activity

In a study published in Nature Scientific Reports, a series of quinazoline-based compounds were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among these compounds, a derivative similar to the target compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibition capabilities of quinazoline derivatives highlighted that one compound exhibited strong AChE inhibitory activity with an IC50 value of 0.5 µM. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in tumor progression.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress.
  • Enzyme Interaction : Binding to enzymes like AChE or CA alters their activity, providing therapeutic benefits.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves coupling anthranilic acid derivatives with isothiocyanato-benzenesulfonamide under reflux in alcohol (e.g., ethanol or methanol). For example, anthranilic acids (e.g., 2-amino-4,5-dimethylbenzoic acid) react with 3-isothiocyanato-benzenesulfonamide to form the quinazolinone-sulfonamide scaffold via cyclization . Key steps include:

  • Reaction Optimization : Reflux for 8–13 hours with potassium carbonate as a base.
  • Purification : Ethanol or acetonitrile recrystallization, yielding 43–71% .
  • Characterization :
    • NMR : Confirm sulfonamide linkage (δ 7.42–7.56 ppm for SO₂NH₂ protons) and quinazolinone carbonyl (δ 172.5 ppm in ^13C NMR) .
    • MS : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.0) .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is assessed via:

  • TLC : Monitor reaction progress using silica gel plates (Rf values 0.43–0.78 in ethyl acetate/hexane) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .
  • Melting Point : Sharp melting points (e.g., 297°C) indicate homogeneity .
    For structural confirmation, X-ray crystallography (using SHELX or WinGX ) resolves bond lengths and angles, particularly for the sulfonamide and quinazolinone moieties.

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound, and what analytical tools diagnose side reactions?

Low yields may arise from incomplete cyclization or competing side reactions. Strategies include:

  • Reaction Monitoring : Use HPLC-MS to detect intermediates and byproducts.
  • Optimization : Increase reaction time (up to 24 hours) or switch to polar aprotic solvents (e.g., DMF) to enhance cyclization .
  • Side Reaction Analysis :
    • NMR : Look for unreacted anthranilic acid (δ 6.8–7.1 ppm aromatic protons) or thiourea intermediates (δ 10–13 ppm for SH protons) .
    • IR Spectroscopy : Confirm carbonyl stretches (1650–1720 cm⁻¹ for quinazolinone C=O) .

Q. What methodologies are recommended for resolving crystallographic data discrepancies in this compound’s structure?

Crystallographic challenges (e.g., twinning or weak diffraction) require:

  • Software Tools : SHELXL for refinement (handles high-resolution data and twinning via HKLF5 format) .
  • ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions (e.g., flexible sulfonamide groups) .
  • Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

  • Substituent Variation : Modify the quinazolinone 2-mercapto group (e.g., alkylation or aryl substitution) to probe steric/electronic effects on enzyme inhibition .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like carbonic anhydrase or kinases .
  • Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., antiproliferative activity in cancer lines) .

Q. How should researchers analyze conflicting biological activity data between in vitro and in vivo models for this compound?

Contradictions may arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation approaches:

  • PK Profiling : Measure solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites.
  • Target Engagement Studies : Employ thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。